molecular formula C3H4Cl2O3S B3370451 3-(Chlorosulfonyl)propanoyl chloride CAS No. 3944-67-0

3-(Chlorosulfonyl)propanoyl chloride

Cat. No.: B3370451
CAS No.: 3944-67-0
M. Wt: 191.03 g/mol
InChI Key: KFSRAQBONYWWBI-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)propanoyl chloride: is an organic compound with the molecular formula C₃H₄Cl₂O₃S. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. This compound is known for its reactivity due to the presence of both chlorosulfonyl and acyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-(Chlorosulfonyl)propanoyl chloride generally follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Thionyl Chloride (SOCl₂): Used in the preparation of the compound.

    Phosphoryl Chloride (POCl₃): Another reagent used in the synthesis.

    Lewis Acids (e.g., AlCl₃): Used in acylation reactions.

Major Products:

    Aromatic Ketones: Formed through acylation reactions.

    Substituted Amides and Esters: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)propanoyl chloride primarily involves its reactivity as an acylating and sulfonylating agent. The compound can react with nucleophiles to form various derivatives. The presence of the chlorosulfonyl group makes it highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(Chlorosulfonyl)propanoyl chloride is unique due to the presence of both the chlorosulfonyl and acyl chloride functional groups, which provide it with a high degree of reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

3-chlorosulfonylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O3S/c4-3(6)1-2-9(5,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSRAQBONYWWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471677
Record name Propanoyl chloride, 3-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3944-67-0
Record name Propanoyl chloride, 3-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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